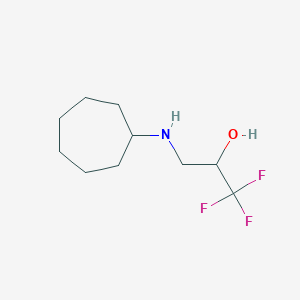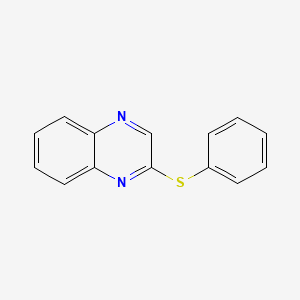
3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol (CHAPT) is a cyclic, heterocyclic amine that has been studied for its potential applications in both scientific research and laboratory experiments. This molecule has been shown to possess a wide range of beneficial biochemical and physiological effects, as well as a number of advantages and limitations for laboratory use. In
科学的研究の応用
3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. In particular, this compound has been studied for its ability to act as an inhibitor of enzymes, including proteases and phosphatases, and as an agonist of G-protein coupled receptors. This compound has also been used in studies of gene expression and cell signaling pathways, as well as in studies of drug metabolism and pharmacology.
作用機序
The mechanism of action of 3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol is not yet fully understood. However, it is believed that this compound acts as an inhibitor of enzymes, such as proteases and phosphatases, by binding to their active sites and blocking their catalytic activity. In addition, this compound has been shown to act as an agonist of G-protein coupled receptors, likely by binding to their active sites and inducing a conformational change in the receptor that leads to the activation of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of beneficial biochemical and physiological effects. In particular, this compound has been shown to inhibit the activity of several enzymes, including proteases and phosphatases, and to act as an agonist of G-protein coupled receptors. In addition, this compound has been shown to modulate the expression of genes involved in cell signaling pathways, as well as to affect drug metabolism and pharmacology.
実験室実験の利点と制限
3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol has several advantages and limitations for laboratory experiments. On the one hand, this compound is relatively simple to synthesize and can be produced in a single reaction vessel using common laboratory reagents and equipment. On the other hand, this compound has been shown to possess a wide range of biochemical and physiological effects, which may make it difficult to control or predict its effects in laboratory experiments. In addition, this compound is a relatively new compound, and its mechanism of action is not yet fully understood, which may limit its usefulness in laboratory experiments.
将来の方向性
Given the potential applications of 3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol in scientific research and laboratory experiments, there are a number of potential future directions for further study. For example, further research could be conducted to better understand the mechanism of action of this compound, as well as to identify additional potential applications of this compound. In addition, further studies could be conducted to explore the effects of this compound on gene expression and cell signaling pathways, as well as to identify potential new uses for this compound in drug metabolism and pharmacology. Finally, further research could be conducted to identify potential new methods for synthesizing this compound, as well as to explore the potential advantages and limitations of using this compound in laboratory experiments.
合成法
The synthesis of 3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol is a multi-step process that begins with the reaction of cycloheptanone and 3-methyl-3-nitroazetidine. This reaction produces an intermediate, which is then reacted with 1,1,1-trifluoropropan-2-ol to form this compound. The synthesis of this compound is a relatively simple process that can be completed in a single reaction vessel using common laboratory reagents and equipment.
特性
IUPAC Name |
3-(cycloheptylamino)-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F3NO/c11-10(12,13)9(15)7-14-8-5-3-1-2-4-6-8/h8-9,14-15H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBELEQRIKAOIBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2850704.png)




![2-[4-(4-Tert-butylphenyl)phenoxy]aceticacid](/img/structure/B2850710.png)
![4-(1-benzyl-1H-benzimidazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2850711.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2850713.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(cyclopropylmethoxy)-4-fluorophenyl]amino}acetamide](/img/structure/B2850722.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2850725.png)
